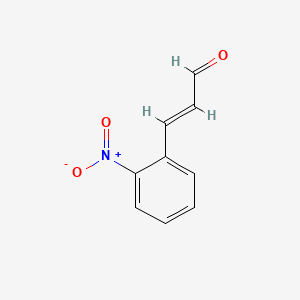

2-Nitrocinnamaldehyde

Description

Overview of the Ortho-Nitro Cinnamaldehyde (B126680) Class of Compounds

The ortho-nitro cinnamaldehyde class of compounds are derivatives of cinnamaldehyde featuring a nitro group at the second position of the benzene (B151609) ring. wikipedia.org This class is defined by the presence of an α,β-unsaturated aldehyde functional group, which is conjugated with the nitro-substituted aromatic ring. The nitro group acts as a strong electron-withdrawing group, which significantly impacts the electronic properties of the entire molecule, influencing its reactivity in various chemical transformations.

Compounds in this class are typically pale yellow crystalline solids. wikipedia.orgontosight.ai They are generally insoluble in water but show solubility in organic solvents such as methanol, ethanol (B145695), and chloroform (B151607). chemicalbook.com This solubility profile makes them suitable for a range of organic synthesis procedures. The primary member of this class, 2-Nitrocinnamaldehyde (B74183), serves as a foundational structure for numerous derivatives where additional functional groups are introduced to modulate biological activity or chemical properties.

| Property | Data | Source(s) |

| IUPAC Name | (2E)-3-(2-nitrophenyl)prop-2-enal | wikipedia.orgthermofisher.com |

| Molecular Formula | C₉H₇NO₃ | chemicalbook.com |

| Molecular Weight | 177.16 g/mol | chemicalbook.com |

| Appearance | Pale yellow to yellow-brown crystalline powder | wikipedia.orgthermofisher.com |

| Melting Point | 124-129 °C | wikipedia.orgthermofisher.com |

| Solubility | Insoluble in water; Soluble in methanol | chemicalbook.com |

Historical Context of this compound Research

While the specific date of the first synthesis of this compound is not prominently documented in readily accessible literature, its use is rooted in established organic chemistry reactions. The compound is a key intermediate in multi-step synthetic pathways, including the Baeyer-Emmerling indole (B1671886) synthesis, which is a historically significant method for producing indoles and their derivatives. wikipedia.orgchemicalbook.com This connection suggests that nitro-aromatic aldehydes have been compounds of interest for an extended period.

The synthesis of this compound itself can be achieved through several established methods. These include the nitration of cinnamaldehyde using nitric acid in a solution of acetic anhydride (B1165640) and acetic acid, or through a condensation reaction between 2-nitrobenzaldehyde (B1664092) and acetaldehyde (B116499). wikipedia.org These synthetic routes rely on fundamental reactions that have been part of the organic chemist's toolkit for many decades, placing the origins of this compound research within the broader development of synthetic organic chemistry.

Significance and Research Gaps in the Current Literature

The significance of this compound in modern academic research is multifaceted, stemming from its utility as both a versatile chemical intermediate and a functionally active compound. Its primary role is as a precursor for the synthesis of more complex molecules. For instance, it can be oxidized to 2-nitrocinnamic acid, a key component in the synthesis of indoles. wikipedia.orgchemicalbook.com Furthermore, recent studies have focused on using this compound to create novel derivatives with potential therapeutic applications, such as anticancer agents targeting breast cancer cell lines like MCF-7. researchgate.netwu.ac.thwu.ac.th

Beyond its role as a synthetic precursor, this compound and its derivatives are subjects of a diverse range of research applications. Recent investigations have highlighted its potential in several cutting-edge fields:

Photocatalysis : It is used in studies of energy transfer photocatalytic (E) → (Z) isomerization, a key process in modern organic synthesis. acs.org A 2024 study in the Journal of Chemical Education described its use in an undergraduate laboratory experiment to teach modern photochemistry. acs.orgwisc.edu

Antimicrobial Activity : The compound has demonstrated the ability to inhibit virulence factors in pathogenic bacteria, such as Vibrio species, suggesting its potential as an antimicrobial agent.

Chemosensors : Researchers have utilized this compound in the development of colorimetric chemosensors for the detection of anions like fluoride (B91410) and cyanide. researchgate.net

Polymer Chemistry : It serves as a monomer in the synthesis of conducting polymers with potential applications in solar cells and other electronic devices.

Enzyme Inhibition : Derivatives of this compound have been synthesized and evaluated as potent urease inhibitors, which is relevant for addressing certain bacterial infections. researchgate.net

Despite the breadth of current research, there are identifiable gaps in the literature. While the anticancer properties of its derivatives are promising, much of the research is in early stages, focusing on in-vitro assays. wu.ac.th A significant research gap exists in transitioning these findings to more complex biological models. The development of derivatives with higher potency and selectivity remains an active area of investigation. researchgate.netwu.ac.th Furthermore, while its application in materials science is emerging, a deeper exploration of its potential in creating novel functional polymers and materials is warranted. The precise mechanisms of action for its antimicrobial and enzyme-inhibiting activities also require more detailed biochemical investigation to be fully understood.

| Research Area | Key Findings | Source(s) |

| Anticancer Studies | Derivatives synthesized and tested against MCF-7 breast cancer cells, with some showing notable IC₅₀ values. | researchgate.netwu.ac.thwu.ac.th |

| Antimicrobial Research | Shown to inhibit virulence factors, such as biofilm formation, in Vibrio species. | |

| Photocatalysis | Used as a model substrate for (E) → (Z) isomerization in educational and research settings. | acs.orgwisc.edu |

| Chemosensors | Employed in creating probes for the colorimetric detection of anions. | researchgate.net |

| Enzyme Inhibition | Thiosemicarbazone derivatives show significant urease inhibition potential. | researchgate.net |

| Polymer Chemistry | Used to synthesize copolymers with favorable electrical properties for photovoltaic applications. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSMELHEXDVEDE-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-88-2, 66894-06-2 | |

| Record name | o-Nitrocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066894062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1466-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-Nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y4RH8QTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies of 2 Nitrocinnamaldehyde

Established Synthetic Pathways to 2-Nitrocinnamaldehyde (B74183)

Traditional synthesis of this compound relies on two principal reaction types: the direct nitration of cinnamaldehyde (B126680) and the condensation of a pre-nitrated benzaldehyde (B42025) derivative with acetaldehyde (B116499).

Nitration involves introducing a nitro group (-NO₂) onto the cinnamaldehyde molecule's phenyl ring. This electrophilic aromatic substitution can be achieved using different nitrating agents and conditions.

A common and direct method for synthesizing this compound is the nitration of cinnamaldehyde using a mixture of concentrated nitric acid and acetic anhydride (B1165640). smolecule.comorgsyn.org In this procedure, freshly distilled cinnamaldehyde is dissolved in acetic anhydride, and the solution is cooled to a low temperature, typically between 0–5 °C. smolecule.comorgsyn.orgwikipedia.org A solution of concentrated nitric acid in glacial acetic acid is then added slowly over several hours while maintaining the low temperature to control the reaction. orgsyn.org After the addition, the mixture is allowed to warm to room temperature and stand for a couple of days. orgsyn.org This method yields the ortho-nitro product almost exclusively, with reported yields ranging from 36% to 46%. smolecule.comorgsyn.orgwikipedia.orgorgsyn.org The product, light-yellow needles, is precipitated by the careful addition of hydrochloric acid and can be further purified by recrystallization from ethanol (B145695). orgsyn.orgorgsyn.org

Reaction Details: Nitration with Nitric Acid-Acetic Anhydride

| Parameter | Details | Source(s) |

| Reactants | Cinnamaldehyde, Concentrated Nitric Acid, Acetic Anhydride | smolecule.comorgsyn.org |

| Solvent | Acetic Acid | orgsyn.org |

| Temperature | 0–5 °C | smolecule.comorgsyn.orgwikipedia.org |

| Reaction Time | 3-4 hours for addition, followed by 2 days of standing | orgsyn.org |

| Yield | 36–46% | smolecule.comorgsyn.orgwikipedia.org |

| Product Form | Light-yellow crystalline powder/needles | orgsyn.orgwikipedia.org |

An alternative nitration pathway involves the use of a nitrate (B79036) salt, such as potassium nitrate, in the presence of sulfuric acid. smolecule.comorgsyn.orgwikipedia.org While this method also yields the desired this compound, it is known to produce the para-nitro isomer (p-nitrocinnamaldehyde) as a significant and generally undesired byproduct. orgsyn.orgwikipedia.orgsciencemadness.org The formation of this isomer complicates the purification process. sciencemadness.org

Condensation reactions provide a different strategic approach, building the cinnamaldehyde structure from smaller, functionalized precursors.

This compound can be effectively prepared through a condensation reaction between 2-nitrobenzaldehyde (B1664092) and acetaldehyde. smolecule.comorgsyn.orgwikipedia.org This base-catalyzed reaction, a form of the Claisen-Schmidt condensation, avoids the direct and sometimes harsh nitration of cinnamaldehyde. smolecule.comwu.ac.th The reaction is typically carried out under basic conditions, using catalysts like sodium hydroxide (B78521) or potassium hydroxide, where the enolate of acetaldehyde attacks the carbonyl group of 2-nitrobenzaldehyde. smolecule.com This route offers superior regioselectivity compared to some nitration methods. smolecule.com

Reaction Details: Condensation of 2-Nitrobenzaldehyde and Acetaldehyde

| Parameter | Details | Source(s) |

| Reactants | 2-Nitrobenzaldehyde, Acetaldehyde | smolecule.comorgsyn.orgwikipedia.org |

| Catalyst | Base catalyst (e.g., Sodium Hydroxide, Potassium Hydroxide) | smolecule.comwu.ac.th |

| Reaction Type | Claisen-Schmidt Condensation | wu.ac.th |

| Advantage | Avoids direct nitration; offers good regioselectivity | smolecule.com |

Condensation Reactions

Advanced Synthetic Methodologies and Improvements

Research continues to seek more efficient, sustainable, and selective methods for synthesizing this compound.

Greener chemistry approaches have focused on using solvent-free conditions or biodegradable catalysts. smolecule.com One such improvement is the use of sonochemical methods, which employ ultrasonic irradiation to enhance molecular interactions. smolecule.com A study demonstrated that sonicating a mixture of 2-nitrobenzaldehyde and acetaldehyde with sulfuric acid at 30°C for just 30 minutes achieved an 83.7% yield, a significant improvement over the 75.2% yield obtained under conventional reflux conditions. smolecule.com The Menke nitration, which utilizes copper nitrate and acetic anhydride, is another method being explored as a greener alternative. smolecule.com

In the realm of stereochemistry, energy transfer photocatalysis has emerged as an advanced strategy for the (E) → (Z) isomerization of this compound. acs.orgacs.org Since the synthesis of (Z)-alkenes is often challenging due to the greater stability of the (E) stereoisomer, this technique provides a valuable tool. acs.orgacs.org This process uses photocatalysts that, when excited by light, transfer energy to the alkene, allowing for rotation around the carbon-carbon double bond and conversion to the less stable (Z)-isomer. acs.org

Furthermore, derivatization of this compound is an active area of research. For instance, it serves as a key intermediate in the synthesis of various heterocyclic compounds. One-pot Claisen-Schmidt coupling reactions using this compound with various ketones under basic conditions have been used to successfully synthesize a range of chalcone-based derivatives with yields from 29% to 99%. wu.ac.th

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound can be approached through several methods, with the optimization of reaction conditions being a key factor in achieving high yield and purity. One common method is the nitration of cinnamaldehyde. This process involves dissolving cinnamaldehyde in a solution of acetic anhydride and acetic acid, followed by the addition of concentrated nitric acid at a controlled temperature of 0–5 °C. wikipedia.org This method yields approximately 36-46% of the desired product. wikipedia.org Another approach is the condensation reaction of 2-nitrobenzaldehyde with acetaldehyde. wikipedia.org

Research into optimizing these syntheses has highlighted the importance of specific conditions. For instance, in a three-step synthesis starting from cinnamaldehyde, the nitration step using nitric acid and acetic anhydride at 0-5°C was a critical stage, yielding this compound with high purity (as indicated by a specific Rf value on TLC) and a yield of 26%. researchgate.netresearchgate.net The use of acetic anhydride as a solvent is noted to improve the regioselectivity for ortho substitution. Furthermore, maintaining low temperatures (below 5°C) is crucial to minimize side reactions, such as the oxidation of the double bond.

Sustainable or "green" chemistry approaches have also been explored. Sonochemical methods, which use ultrasonic irradiation, have been shown to significantly reduce reaction times from hours to minutes. smolecule.com One study achieved an 83.7% yield of this compound by sonicating a mixture of 2-nitrobenzaldehyde and acetaldehyde with sulfuric acid at 30°C for just 30 minutes, a notable improvement over the 75.2% yield obtained under conventional reflux. smolecule.com

Stereoselective Synthesis Approaches (e.g., (E) isomer predominance)

In the synthesis of this compound, controlling the stereochemistry to predominantly obtain the (E) isomer is a significant objective. The (E) isomer, also referred to as the trans isomer, is the more stable and often the desired form for subsequent reactions and biological applications. The IUPAC name for this specific isomer is (2E)-3-(2-Nitrophenyl)prop-2-enal. wikipedia.org

The synthesis of α,β-unsaturated esters and aldehydes often relies on methods that favor the formation of the (E) isomer due to its thermodynamic stability. Methods like the Claisen-Schmidt condensation, which can be used to synthesize this compound from 2-nitrobenzaldehyde and acetaldehyde, generally yield the more stable (E)-enone. wikipedia.orgosti.goviastate.edu The reaction proceeds through an aldol-type condensation followed by dehydration, where the elimination of water leads to the formation of the conjugated double bond, preferentially in the trans configuration.

For related α,β-unsaturated systems, specific stereoselective synthesis strategies have been developed that can be applied by analogy. For example, highly stereoselective methods for synthesizing (E)-α,β-unsaturated esters involve sequential aldol-type and elimination reactions promoted by reagents like samarium diiodide (SmI₂) or chromium dichloride (CrCl₂), which yield products with total (E) stereoselectivity. organic-chemistry.org Another approach involves the triethylamine-catalyzed allylic rearrangement of enol phosphates, which provides a >99% (E)-stereoselective synthesis of β-phosphoroxylated α,β-unsaturated esters. rsc.org These specialized methods underscore the importance and feasibility of achieving high stereoselectivity in the synthesis of α,β-unsaturated carbonyl compounds like this compound.

Synthesis of this compound Derivatives

Chalcone (B49325) Derivatives from this compound

Chalcones, which feature a 1,3-diphenyl-2-propen-1-one core structure, are a significant class of compounds in medicinal chemistry. chemrevlett.com Derivatives are synthesized from this compound by reacting it with various substituted acetophenones. These reactions expand the molecular diversity, allowing for the exploration of a wide range of biological activities. wu.ac.thnih.gov

The most common and efficient method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation. nih.gov This reaction is typically performed as a one-pot synthesis where this compound is reacted with an appropriate methyl ketone (such as a substituted acetophenone) in the presence of a base catalyst. wu.ac.thwu.ac.th

In a representative study, four chalcone derivatives of this compound were synthesized using a one-pot Claisen-Schmidt coupling reaction with a sodium hydroxide (NaOH) or potassium hydroxide (KOH) base catalyst in a methanol-water or ethanol solvent system. wu.ac.th The reactions were carried out at temperatures ranging from room temperature to 50°C, with reaction times varying from 30 minutes to 6 hours. wu.ac.th This method resulted in chemical yields ranging from 29% to 99%. wu.ac.thwu.ac.th The synthesis of cinnamylideneacetophenones, which are structurally related to chalcones, has also been accomplished using a modified one-pot Claisen-Schmidt condensation. nih.gov

Table 1: Synthesis of Chalcone Derivatives via One-Pot Claisen-Schmidt Reaction

| Derivative Name | Reactant with this compound | Catalyst/Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | 4-Aminoacetophenone | NaOH/Ethanol | Room Temp, 6h | - |

| 1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | 3-Bromoacetophenone | KOH/MeOH:H₂O | 50°C, 1h | 86% |

| 5-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-one | 3-Methylacetophenone | KOH/MeOH:H₂O | 50°C, 1h | 77% |

| 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one | 3-Acetylpyridine | KOH/MeOH:H₂O | Room Temp, 30min | - |

Data sourced from a 2025 study on this compound derivatives. wu.ac.th

Structural modification of chalcones derived from this compound is a key strategy for enhancing their biological activity. nih.gov Chalcones are recognized as a "privileged structure" in medicinal chemistry, and modifications to their aromatic rings can significantly impact their therapeutic potential. wu.ac.th

In a study focused on anticancer activity, chalcone derivatives of this compound were synthesized and tested against MCF-7 breast cancer cells. wu.ac.thwu.ac.th The introduction of different substituents on the acetophenone-derived ring resulted in varying levels of cytotoxicity. For example, the derivative containing a pyridine-3-yl group showed the highest potency with an IC₅₀ value of 118.20 µg/mL. wu.ac.thwu.ac.th Molecular docking studies suggested that this enhanced activity was due to favorable interactions with the target protein. wu.ac.th Further computational analysis proposed that incorporating pharmacophores like fused heterocyclic rings could lead to even more potent compounds. wu.ac.thresearchgate.net

Another area of interest is the development of urease inhibitors. Thiosemicarbazones, another class of this compound derivatives, have shown promise in this area. smolecule.comresearchgate.net Structural modifications, such as the introduction of heterocyclic moieties, have been shown to enhance the inhibitory activity against various cancer cell lines and other pharmacological targets. wu.ac.th

Table 2: In-Vitro Bioactivity of this compound Chalcone Derivatives against MCF-7 Cells

| Derivative | IC₅₀ (µg/mL) |

|---|---|

| 1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | 178 |

| 1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | 376 |

| 5-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-one | >500 |

| 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one | 118.20 |

Data reflects the half-maximal inhibitory concentration (IC₅₀) against MCF-7 breast cancer cells. wu.ac.thwu.ac.th

Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds synthesized by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. hec.gov.pk Thiosemicarbazone derivatives of this compound have been investigated for their potential as urease inhibitors. researchgate.netscribd.com Urease is an enzyme implicated in infections caused by bacteria like Helicobacter pylori. nih.gov

The synthesis of these derivatives involves reacting this compound with various N4-substituted thiosemicarbazides. scribd.com In one study, a series of these derivatives were synthesized and evaluated for their in-vitro urease inhibitory potential. scribd.com The majority of the synthesized compounds showed significantly greater potency than thiourea (B124793), a standard urease inhibitor. researchgate.net

The inhibitory activities of these compounds, measured as IC₅₀ values, ranged from 11.4 to 80.6 μM. scribd.com Molecular docking studies have been employed to understand the interaction between these derivatives and the active site of the urease enzyme, confirming a strong binding affinity. researchgate.netscribd.com In some cases, the derivatives exhibited an uncompetitive mode of inhibition against the enzyme. researchgate.net The research highlights the potential of this compound-derived thiosemicarbazones as therapeutic agents for urease-related conditions. scribd.comnih.gov

Table 3: Urease Inhibition by this compound Thiosemicarbazone Derivatives

| Compound Series | IC₅₀ Range (µM) | Standard Inhibitor (Thiourea) IC₅₀ (µM) |

|---|---|---|

| N4-substituted thiosemicarbazones | 11.4 - 80.6 | 20.8 ± 0.75 |

Data from a study on N4-substituted thiosemicarbazones derived from this compound. scribd.com

Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. The synthesis of Schiff base derivatives from this compound involves the reaction of its aldehyde group with a primary amine, leading to the formation of a C=N bond.

A notable example is the synthesis of the bidentate Schiff base N,N'-bis(this compound)ethylenediamine. This is achieved through the condensation reaction of this compound with ethylenediamine. Current time information in Bangalore, IN. The reaction is typically carried out in a suitable solvent like acetonitrile. The resulting Schiff base, which can act as a bidentate ligand, has been characterized using various spectroscopic methods, including IR, ¹H NMR, and X-ray crystallography. The formation of such Schiff bases is a versatile method for introducing the this compound moiety into larger molecular frameworks and for the preparation of metal complexes. researchgate.net

The general reaction for the formation of Schiff bases from this compound and a primary amine (R-NH₂) can be represented as follows:

O₂N-C₆H₄-CH=CH-CHO + R-NH₂ → O₂N-C₆H₄-CH=CH-CH=N-R + H₂O

The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired Schiff base derivative.

| Primary Amine | Resulting Schiff Base | Reaction Conditions | Reference |

|---|---|---|---|

| Ethylenediamine | N,N'-bis(this compound)ethylenediamine | Acetonitrile, stirring | |

| Substituted anilines | N-(substituted phenyl)-3-(2-nitrophenyl)prop-2-en-1-imine | Ethanol, reflux | General synthesis |

Indole (B1671886) Derivatives via Baeyer-Emmerling Indole Synthesis

The Baeyer-Emmerling indole synthesis is a classical method for the preparation of indoles, which are important heterocyclic compounds found in many biologically active molecules. This synthetic route utilizes an ortho-nitrocinnamic acid derivative as a key starting material. While this compound itself is not the direct substrate for the cyclization, it serves as a crucial precursor for the synthesis of the required 2-nitrocinnamic acid. researchgate.netwu.ac.thwu.ac.thwikipedia.org

The first step in this synthetic sequence is the oxidation of this compound to 2-nitrocinnamic acid. researchgate.netwu.ac.thwu.ac.thwikipedia.org This transformation can be achieved using various oxidizing agents. Once 2-nitrocinnamic acid is obtained, it is subjected to the classical Baeyer-Emmerling conditions. This involves reduction of the nitro group to a nitroso group, typically using iron filings in a strongly basic medium. grafiati.com The intermediate nitroso compound then undergoes an intramolecular condensation reaction, where the nitrogen atom attacks the α-carbon of the acrylic acid side chain, followed by dehydration and decarboxylation to yield the indole ring system. grafiati.com

Oxidation: this compound → 2-Nitrocinnamic acid

Baeyer-Emmerling Synthesis: 2-Nitrocinnamic acid → Indole

This method provides a valuable route to indole and its derivatives, starting from the readily available this compound.

| Compound | Role in Synthesis | Reference |

|---|---|---|

| This compound | Starting material | researchgate.netwu.ac.thwu.ac.thwikipedia.org |

| 2-Nitrocinnamic acid | Direct precursor for indole synthesis | researchgate.netwu.ac.thwu.ac.thwikipedia.orggrafiati.com |

| Indole | Final product | grafiati.com |

Reaction Mechanisms and Chemical Transformations of 2 Nitrocinnamaldehyde

Oxidation Reactions

The aldehyde group in 2-nitrocinnamaldehyde (B74183) is susceptible to oxidation, a common transformation for converting aldehydes into carboxylic acids.

Oxidation to 2-Nitrocinnamic Acid

The oxidation of this compound yields 2-nitrocinnamic acid, a compound used in the synthesis of indoles and other heterocyclic structures. wikipedia.org This conversion specifically targets the aldehyde functional group (-CHO), elevating its oxidation state to a carboxylic acid (-COOH) while leaving the nitro group and the carbon-carbon double bond intact. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired yield, reaction conditions, and tolerance of other functional groups.

Common oxidizing agents used for the conversion of aldehydes to carboxylic acids are listed in the table below.

| Oxidizing Agent | Description |

| Potassium permanganate (B83412) (KMnO₄) | A strong oxidizing agent that can effectively oxidize primary alcohols and aldehydes to carboxylic acids. vanderbilt.edu |

| Chromium trioxide (CrO₃) | Used in Jones oxidation (with sulfuric acid), this reagent converts primary alcohols and aldehydes to carboxylic acids. tcichemicals.com |

| Silver oxide (Ag₂O) | A mild oxidizing agent used in the Tollens' test, it selectively oxidizes aldehydes to carboxylic acids. |

| Hydrogen peroxide (H₂O₂) | A "green" oxidizing agent that can be used for the oxidation of aldehydes, often in the presence of a catalyst. sigmaaldrich.com |

The resulting product, 2-nitrocinnamic acid, is a yellow crystalline solid with distinct spectroscopic characteristics.

Reduction Reactions

The nitro group is a key functional group in this compound, and its reduction is a fundamental step in the synthesis of various nitrogen-containing compounds.

Reduction of the Nitro Group to an Amino Group

The reduction of the aromatic nitro group (-NO₂) in this compound to a primary amino group (-NH₂) is a synthetically important transformation. This reaction must be performed with reagents that selectively reduce the nitro group without affecting the aldehyde or the α,β-unsaturated system. The choice of reducing agent is crucial for achieving this selectivity. commonorganicchemistry.commasterorganicchemistry.com

Common methods for this selective reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas is a common method. commonorganicchemistry.comwikipedia.org However, conditions must be carefully controlled to avoid reduction of the alkene double bond.

Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro groups. masterorganicchemistry.comechemi.com These conditions are generally mild enough to leave other reducible groups untouched. commonorganicchemistry.com The reaction typically proceeds in two steps: the initial reduction with the metal and acid, followed by the addition of a base to neutralize the reaction mixture and deprotonate the resulting ammonium (B1175870) salt to yield the free amine. youtube.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.comresearchgate.net

The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine product. nih.gov

| Reducing Agent | Conditions | Selectivity Notes |

| Fe / HCl | Acidic medium | High selectivity for the nitro group over aldehydes and alkenes. commonorganicchemistry.comechemi.com |

| SnCl₂ | Acidic (e.g., HCl in ethanol) | Mild and selective; well-suited for substrates with multiple functional groups. commonorganicchemistry.com |

| H₂ / Catalyst (Pd/C, PtO₂) | Neutral, various solvents | Can also reduce the C=C double bond if not carefully controlled. commonorganicchemistry.comresearchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solutions | A useful alternative for substrates not compatible with hydrogenation or strong acids. researchgate.net |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the nitro group (-NO₂) and the cinnamaldehyde (B126680) group (-CH=CHCHO).

Both the nitro group and the cinnamaldehyde moiety are strong electron-withdrawing groups. lkouniv.ac.inyoutube.com They pull electron density away from the aromatic ring through both inductive and resonance effects. lkouniv.ac.in This has two major consequences for electrophilic aromatic substitution:

Deactivation of the Ring: The reduced electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. makingmolecules.com The reaction requires harsher conditions (e.g., higher temperatures or stronger catalysts) to proceed.

Meta-Direction: Both groups direct incoming electrophiles to the meta position (C4 and C6). This is because the carbocation intermediates formed by attack at the ortho and para positions are significantly destabilized by the adjacent positive charge on the electron-withdrawing substituent. The intermediate from meta attack is the least destabilized and therefore favored. ck12.orgmasterorganicchemistry.com

Therefore, electrophilic substitution reactions on this compound, such as nitration or halogenation, will yield predominantly the 1,3-disubstituted product relative to the existing groups, if the reaction can be driven to completion.

Tandem Annulation Reactions

Tandem, or cascade, reactions involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. These reactions are highly efficient for building complex molecular architectures from simple starting materials.

Transition-Metal-Free Tandem Annulation for 3-Hydroxycarbazoles

The synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds, is of significant interest due to their presence in natural products and their applications in materials science. While many syntheses rely on transition-metal catalysts, there is a growing focus on developing more environmentally benign, transition-metal-free methods.

A plausible, though not widely documented, synthetic route could involve a tandem annulation of a this compound derivative. Annulation reactions often proceed through a Michael-initiated ring closure (MIRC) mechanism. chim.it In a hypothetical transition-metal-free pathway to a 3-hydroxycarbazole structure, a nucleophile could first add to the β-position of the α,β-unsaturated aldehyde (a Michael addition). This could be followed by an intramolecular cyclization involving the nitro group, which would subsequently be reduced or transformed, leading to the formation of the carbazole (B46965) core. Such multi-step, one-pot reactions are characteristic of tandem annulation processes.

Photocatalytic Isomerization

Photocatalytic isomerization represents a significant advancement in synthetic chemistry, enabling the conversion of geometric isomers, which is often challenging due to the high stability of one isomer over the other. acs.org For alkenes like this compound, energy transfer photocatalysis has been identified as an effective method for achieving (E) → (Z) isomerization, a transformation that is difficult under thermal conditions because the (E) stereoisomers are typically more stable. acs.orgacs.orgconsensus.app This approach utilizes light energy to promote a substrate to an excited state where the barrier to rotation around the carbon-carbon double bond is significantly lowered. researchgate.net

(E)→(Z) Isomerization Studies of this compound

The photocatalyzed (E) → (Z) isomerization of this compound serves as a key example in the study of contemporary organic photocatalysis. unirioja.es Research in this area provides insight into the practical and theoretical aspects of converting the more stable (E)-2-nitrocinnamaldehyde into its (Z)-diastereomer through visible-light irradiation in the presence of a suitable photocatalyst. acs.org

The isomerization of this compound is achieved through an energy transfer (EnT) mechanism. acs.orgacs.org In this process, a photocatalyst absorbs light, promoting it to an excited state. This excited photocatalyst then transfers its energy to the (E)-2-nitrocinnamaldehyde substrate. This energy transfer elevates the substrate to a triplet excited state, where the π-bond order of the alkene is reduced, facilitating rotation around the central C=C bond and leading to the formation of the (Z)-isomer. researchgate.net This method circumvents the high energy barrier associated with thermal isomerization and allows the reaction to proceed under mild conditions. acs.org

To investigate the photoisomerization of this compound, modern and accessible experimental setups have been developed. One such design involves the use of inexpensive, 3-D printed photoreactors, known as the Wisconsin Photoreactor Platform (WPP). acs.orgunirioja.es These reactors are equipped with specific wavelength LEDs (e.g., 450 nm or 530 nm), reaction modules, and light-blocking covers to ensure controlled irradiation. acs.org For a typical experiment, a solution of (E)-2-nitrocinnamaldehyde and a photocatalyst in a solvent like acetone (B3395972) is placed into the reactor. acs.org The reactions are conducted at full light intensity, and samples are taken at various time points to monitor the conversion of the (E) isomer to the (Z) isomer. acs.org This setup allows for parallel reactions to be run simultaneously, facilitating the efficient screening of different photocatalysts and reaction conditions. acs.org

The choice of photocatalyst is critical for the efficiency of the isomerization. Two commonly studied photocatalysts for this transformation are the ruthenium(II) bipyridyl complex, [Ru(bpy)₃][PF₆]₂ (PC1), and the organic heterocycle 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, [TPP][BF₄] (PC2). acs.org Both catalysts are assessed for their ability to promote the isomerization under visible light irradiation. acs.org

Experimental data shows that [Ru(bpy)₃][PF₆]₂ is a more effective photocatalyst than [TPP][BF₄] at both 450 nm and 530 nm wavelengths for this specific reaction. acs.org The higher efficiency of PC1 is attributed to its photophysical properties. While both catalysts absorb light in the visible spectrum, their excited state energies and quantum yields influence their ability to sensitize the substrate effectively. acs.orgresearchgate.net

| Photocatalyst | Abbreviation | λabs, max (nm) | ET (kcal/mol) |

|---|---|---|---|

| [Ru(bpy)₃][PF₆]₂ | PC1 | 452 | 48.3 |

| [TPP][BF₄] | PC2 | 402 | 64.5 |

| Photocatalyst | Wavelength (nm) | Irradiation Time (h) | Yield (%) |

|---|---|---|---|

| [Ru(bpy)₃][PF₆]₂ (PC1) | 450 | 2 | 24 |

| 24 | 36 | ||

| 530 | 2 | 15 | |

| 24 | 41 | ||

| [TPP][BF₄] (PC2) | 450 | 2 | 5 |

| 24 | 24 | ||

| 530 | 2 | 3 | |

| 24 | 26 |

In-situ monitoring is crucial for understanding the kinetics and progress of the photoisomerization. nih.govchemrxiv.org ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. acs.orgunirioja.es By sampling the reaction mixture at different time intervals and analyzing the ¹H NMR spectra, the extent of (E) → (Z) conversion can be accurately determined. acs.org The distinct signals of the vinylic and aldehydic protons for the (E) and (Z) isomers allow for straightforward calculation of their relative concentrations and thus the percentage yield of the (Z)-product over time. acs.org This technique provides unambiguous data that facilitates the comparison of catalyst efficiency and the optimization of reaction conditions. acs.orgunirioja.es

Role in Proton-Coupled Electron Transfer in Organic Synthesis

Proton-coupled electron transfer (PCET) is a redox mechanism where both an electron and a proton are exchanged, often in a concerted step, providing a non-traditional pathway for homolytic bond cleavage. acs.orgnih.govnih.gov While not directly participating in a PCET process itself in the documented literature, this compound serves as a valuable starting material for the synthesis of complex molecules that are subsequently used in studies of PCET-triggered reactions. acs.org

For instance, this compound is the precursor for the synthesis of enantioenriched enamide-appended sulfonanilides. This synthesis is achieved in four steps, with a key stereodefining step being an organocatalytic asymmetric malonate conjugate addition reaction. acs.org The resulting sulfonanilide is then used in synthetic designs where the generation of an N-centered radical via a PCET mechanism initiates a radical cyclization cascade, demonstrating the utility of this compound as a foundational building block in the exploration of advanced synthetic methodologies like PCET. acs.org

Pharmacological and Biological Investigations of 2 Nitrocinnamaldehyde and Its Derivatives

Antimicrobial Activity

2-Nitrocinnamaldehyde (B74183), a derivative of cinnamaldehyde (B126680), has garnered scientific interest for its significant antimicrobial properties. The introduction of a nitro group (NO₂) at the ortho position of the phenyl ring enhances its biological activity compared to the parent compound, cinnamaldehyde. This section delves into the efficacy of this compound against various bacterial strains and explores its mechanisms of action.

Research has demonstrated that this compound exhibits potent antimicrobial activity against a range of pathogenic bacteria. Studies have shown its effectiveness against Gram-negative bacteria such as Escherichia coli and Vibrio species. For instance, this compound has been found to interfere with the biofilm formation of Vibrio anguillarum and the quorum sensing of Vibrio harveyi nih.gov. While specific studies focusing solely on Salmonella enterica are less prevalent in the available literature, the broad-spectrum activity of nitrocinnamaldehyde derivatives suggests potential efficacy.

The antimicrobial effectiveness of this compound and its isomer, 4-nitrocinnamaldehyde (B167888), has been highlighted in several studies. For example, 4-nitrocinnamaldehyde displayed strong antibacterial and antibiofilm activities against uropathogenic E. coli (UPEC) nih.govnih.gov.

Table 1: Antimicrobial Efficacy of this compound and Related Compounds against Various Bacterial Strains

| Compound | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| This compound | Vibrio anguillarum LMG 4411 | Interference with biofilm formation | nih.gov |

| This compound | Vibrio harveyi | Interference with autoinducer-2-based quorum sensing | nih.gov |

| 4-Nitrocinnamaldehyde | Uropathogenic Escherichia coli (UPEC) | Antibacterial and antibiofilm activities | nih.govnih.gov |

| 4-Nitrocinnamaldehyde | Vibrio parahaemolyticus | Antibacterial and antivirulence activities | nih.gov |

The antimicrobial properties of this compound are attributed to several mechanisms that disrupt essential cellular functions in bacteria. These mechanisms are often inferred from studies on cinnamaldehyde and its derivatives, which highlight the role of the aldehyde group and the phenyl ring in their biological activity.

While direct studies on this compound are limited, research on its parent compound, cinnamaldehyde, suggests that a primary mechanism of action is the disruption of the bacterial cell membrane. The lipophilic nature of these compounds facilitates their interaction with and accumulation in the bacterial cell membrane, leading to a loss of structural integrity. This disruption can impair vital cellular processes such as energy production and transport of essential molecules, ultimately leading to cell death. Scanning electron microscopy of uropathogenic E. coli treated with 4-nitrocinnamaldehyde revealed damaged cell membranes nih.gov.

Cinnamaldehyde and its derivatives are known to interfere with various metabolic pathways in bacteria. The aldehyde group can react with and inactivate essential enzymes and proteins, thereby disrupting critical metabolic functions. While specific studies detailing the metabolic interference of this compound are not extensively available, the presence of the reactive aldehyde moiety suggests a similar mode of action.

A significant aspect of the antimicrobial activity of this compound is its ability to inhibit bacterial virulence factors. Biofilm formation, a key virulence mechanism that protects bacteria from antimicrobial agents and the host immune system, is a primary target. Studies have shown that this compound interferes with biofilm formation in Vibrio anguillarum nih.gov.

Furthermore, derivatives such as 4-nitrocinnamaldehyde have been shown to inhibit protease production in Vibrio parahaemolyticus nih.gov. Proteases are crucial for bacterial pathogenesis as they can degrade host tissues and evade the immune response. By inhibiting these virulence factors, this compound and its analogs can attenuate the pathogenicity of bacteria without necessarily killing them, which may reduce the selective pressure for the development of resistance.

Table 2: Inhibition of Virulence Factors by Nitrocinnamaldehyde Derivatives

| Compound | Bacterial Strain | Virulence Factor Inhibited | Reference |

|---|---|---|---|

| This compound | Vibrio anguillarum | Biofilm formation | nih.gov |

| 4-Nitrocinnamaldehyde | Vibrio parahaemolyticus | Protease production | nih.gov |

| 4-Nitrocinnamaldehyde | Uropathogenic Escherichia coli (UPEC) | Swimming motility, Extracellular polymeric substance (EPS) production | nih.govnih.gov |

Comparative studies have consistently demonstrated that the introduction of a nitro group to the cinnamaldehyde structure enhances its antimicrobial potency. Research indicates that 4-nitrocinnamaldehyde possesses the highest antimicrobial activity among various cinnamaldehyde derivatives, followed by cinnamaldehyde itself tandfonline.comresearchgate.net. The position of the nitro group on the phenyl ring also influences the activity, with the para-substituted isomer (4-nitrocinnamaldehyde) often showing greater efficacy than the ortho-substituted one (this compound) tandfonline.com.

The electron-withdrawing nature of the nitro group is believed to increase the electrophilicity of the molecule, enhancing its reactivity towards biological nucleophiles such as proteins and enzymes within the bacterial cell. This increased reactivity likely contributes to the superior antimicrobial effects observed with nitrocinnamaldehyde derivatives compared to the parent cinnamaldehyde. For example, 4-nitrocinnamaldehyde was found to be significantly more active than the parent cinnamaldehyde against Vibrio anguillarum nih.gov. Similarly, 4-nitrocinnamaldehyde exhibited much more potent antibacterial and antibiofilm activities against uropathogenic E. coli than trans-cinnamaldehyde nih.govnih.gov.

Mechanisms of Action in Microbial Systems

Anticancer Activity

This compound, an organic aromatic compound, and its derivatives have emerged as subjects of significant interest in pharmacological research due to their potential anticancer properties. wikipedia.orgnih.gov As a derivative of cinnamaldehyde, an active compound extracted from cinnamon, this compound belongs to a class of molecules investigated for a range of therapeutic applications, including the treatment of various cancers. nih.gov Research indicates that the antitumor effects of cinnamaldehyde and its derivatives are achieved through several mechanisms, including the inhibition of cancer cell growth and proliferation, induction of programmed cell death (apoptosis), and the arrest of the cell cycle. nih.govjfda-online.com The structural modification of the cinnamaldehyde skeleton to produce derivatives, such as those based on this compound, is a key strategy aimed at developing more potent and effective anticancer agents. wu.ac.thwu.ac.th

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HeLa, MCF-7)

The anticancer potential of this compound derivatives has been evaluated through their cytotoxic effects on various human cancer cell lines. In-vitro studies using the MTT bioassay have demonstrated the ability of these compounds to inhibit the viability of cancer cells.

One study focused on four synthesized this compound-based chalcone (B49325) derivatives and their effects on the MCF-7 breast cancer cell line. wu.ac.thwu.ac.thconsensus.app The results, measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro), indicated varying levels of cytotoxicity among the derivatives. wu.ac.thwu.ac.th For instance, the derivative 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one showed the most potent activity with an IC50 value of 118.20 µg/mL. wu.ac.thwu.ac.thconsensus.app In contrast, another derivative, 5-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-one, was found to be largely inactive, with an IC50 value greater than 500 µg/mL. wu.ac.thwu.ac.th

While specific studies on this compound itself against HeLa cells were not detailed in the provided context, broader research on trans-cinnamaldehyde (TCA) has shown significant cytotoxic effects. At a concentration of 100 µg/ml, TCA decreased cell viability by over 50% and induced significant apoptosis in both cancerous HeLa cells and non-cancerous skin fibroblasts after 24 hours of treatment. nih.gov

Table 1: Cytotoxicity of this compound Derivatives against MCF-7 Cells

| Compound Name | Derivative Number | IC50 (µg/mL) |

|---|---|---|

| 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one | 12 | 118.20 wu.ac.thwu.ac.thconsensus.app |

| 1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | 9 | 178 wu.ac.thwu.ac.thconsensus.app |

| 1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | 10 | 376 wu.ac.thwu.ac.thconsensus.app |

Induction of Apoptosis Mechanisms

A key mechanism through which cinnamaldehyde derivatives exert their anticancer effects is the induction of apoptosis, a form of programmed cell death. This process involves a cascade of molecular events that lead to the controlled elimination of cancer cells.

Research into the apoptotic pathways triggered by cinnamaldehyde has highlighted the role of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.govmdpi.com Studies have shown that cinnamaldehyde can up-regulate the expression of pro-apoptotic proteins like Bax. nih.gov Bax, upon activation, can insert into the mitochondrial membrane, leading to the release of cytochrome C and the induction of cell death. nih.gov

Furthermore, the protein Bid, another pro-apoptotic member of the Bcl-2 family, acts as a sentinel for death signals. nih.gov In response to apoptotic stimuli, Bid can be cleaved by enzymes like caspase-8. nih.govnih.gov This cleaved form of Bid (tBid) then migrates to the mitochondria, where it can activate Bax, further promoting the permeabilization of the mitochondrial outer membrane. nih.govembopress.org Studies on cinnamaldehyde have demonstrated its ability to cause the cleavage of Bid, linking it to the activation of this critical apoptotic pathway. nih.gov

The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is centrally involved in the anticancer action of cinnamaldehyde derivatives. The activation and translocation of pro-apoptotic proteins like Bax and tBid lead to mitochondrial outer membrane permeabilization (MOMP). nih.govh1.co This disruption of the mitochondria is a critical step, leading to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.govmdpi.com

The release of these factors triggers the activation of a family of proteases called caspases. mdpi.com Caspases are the executioners of apoptosis, responsible for dismantling the cell. mdpi.com The process typically involves initiator caspases, such as caspase-9 (activated by the apoptosome complex formed with cytochrome c), which in turn activate executioner caspases like caspase-3. mdpi.commdpi.com Cinnamaldehyde has been shown to induce the activation of caspases, confirming the involvement of this proteolytic cascade in its mechanism of inducing apoptosis in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer efficacy of this compound derivatives. These studies analyze how modifications to the chemical structure of a compound affect its biological activity, providing a basis for designing more potent drugs. nih.govnih.govmdpi.com

For derivatives of this compound, the nature and position of substituent groups on the aromatic rings significantly influence their cytotoxic potential. wu.ac.thwu.ac.th An in-vitro MTT bioassay of four derivatives against MCF-7 breast cancer cells revealed a clear SAR. The compound 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one, which contains a pyridine (B92270) ring, demonstrated the highest potency (IC50 of 118.20 μg/mL). wu.ac.thwu.ac.thconsensus.app In contrast, replacing the pyridine ring with a p-tolyl group resulted in a dramatic loss of activity (IC50 >500 μg/mL). wu.ac.thwu.ac.th This suggests that the presence of the nitrogen-containing heterocyclic pyridine ring is beneficial for the compound's anticancer activity against MCF-7 cells. wu.ac.thwu.ac.th The derivatives with 4-aminophenyl and 4-bromophenyl groups showed intermediate activity, indicating that electronic and steric factors of the substituent also play a role. wu.ac.thwu.ac.thconsensus.app

These findings underscore the importance of specific structural features in the design of this compound-based anticancer agents, where the inclusion of certain heterocyclic moieties can enhance cytotoxic effects. wu.ac.thwu.ac.thnih.gov

Molecular Docking Analysis of Derivatives

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein receptor. researchgate.netnih.gov This analysis provides insights into the molecular basis of a drug's activity and can guide the design of more effective derivatives.

In the study of this compound derivatives, molecular docking was performed to understand their interaction with potential cancer targets. wu.ac.thwu.ac.th The most potent compound from the in-vitro assay, 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one, was found to have the lowest binding energy of –8.56 kcal/mol. wu.ac.thwu.ac.thconsensus.app This low binding energy indicates a more stable interaction with the target protein. The analysis revealed that this compound formed a crucial hydrogen bond with the hinge region residue Met793 of the Epidermal Growth Factor Receptor (EGFR) kinase, a known target in cancer therapy. wu.ac.thwu.ac.th

Further docking-based structural optimization suggested that incorporating pharmacophores commonly found in EGFR kinase inhibitors, such as a fused heterocyclic system and a propylmorpholine moiety, could potentially result in an even lower binding energy (–9.41 kcal/mol). wu.ac.thwu.ac.th This suggests that modifying the lead compound with these specific chemical groups could enhance its binding affinity and, consequently, its potency against MCF-7 cancer cells. wu.ac.thwu.ac.thconsensus.app

Table 2: Molecular Docking Results of this compound Derivatives

| Compound Name | Derivative Number | Binding Energy (kcal/mol) | Key Interaction |

|---|---|---|---|

| 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one | 12 | -8.56 wu.ac.thwu.ac.thconsensus.app | H-bond with Met793 wu.ac.thwu.ac.thconsensus.app |

Anti-Inflammatory Properties

Inhibition of iNOS and COX-2

Scientific literature available does not provide specific information on the direct inhibitory effects of this compound on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Enzyme Inhibition Studies

Urease Inhibition by Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives of this compound have been synthesized and evaluated for their potential as urease inhibitors. These compounds have demonstrated significant inhibitory activity against the urease enzyme, which is a key target in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

A series of N4-substituted thiosemicarbazones derived from this compound exhibited notable urease inhibition, with IC50 values ranging from 11.4 to 80.6 μM. wikipedia.org In one study, a library of these derivatives showed potent urease inhibitory potential with IC50 values between 2.22 ± 0.09 and 8.43 ± 0.61 μM, which were considerably lower than that of the standard inhibitor, thiourea (B124793) (IC50 = 22.50 ± 0.44 μM). mm-encapsulation.com Another investigation into synthesized thiosemicarbazones of this compound found a range of urease inhibitory action with IC50 values from 12.3 to 88.8 μM. mm-encapsulation.com

The potency of these derivatives is influenced by the nature of the substituent at the N4 position of the thiosemicarbazone moiety. For instance, compound 3o in one study was identified as the most active, with an IC50 value of 11.4 µM. wikipedia.org Molecular docking studies have suggested that these compounds can effectively bind to the active site of the urease enzyme. wikipedia.org

Below is a table summarizing the urease inhibitory activities of selected this compound-based thiosemicarbazone derivatives.

| Compound Code | Substituent (R1) | IC50 (µM) |

| 3a | 2,4-(CH3)2C6H3 | 80.6 ± 0.52 |

| 3b | Cyclohexyl | 40.2 ± 1.52 |

| 3o | Not Specified in Snippet | 11.4 |

| Standard | Thiourea | 20.8 ± 0.75 |

α-Glucosidase Inhibition

Derivatives of this compound have also been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. One study reported that a series of this compound derivatives displayed more effective inhibitory activities against α-glucosidase, with IC50 values in the range of 2.80–29.66 µM, as compared to the standard drug, acarbose (B1664774) (IC50 = 873.34 ± 1.67 µM).

The most potent compound in this series, 3h , demonstrated an IC50 value of 2.80 ± 0.03 µM. Other derivatives such as 3i , 3f , 3c , 3g , 3d , 3a , and 3n also showed significant inhibitory potential with IC50 values of 4.13 ± 0.06 µM, 5.18 ± 0.10 µM, 5.42 ± 0.11 µM, 6.17 ± 0.15 µM, 6.76 ± 0.20 µM, 9.59 ± 0.14 µM, and 10.01 ± 0.42 µM, respectively. Kinetic analysis of the most potent compound, 3h , revealed a concentration-dependent inhibition with a Ki value of 4.76 ± 0.0068 µM.

The following table presents the α-glucosidase inhibitory activity of selected this compound derivatives.

| Compound Code | IC50 (µM) |

| 3h | 2.80 ± 0.03 |

| 3i | 4.13 ± 0.06 |

| 3f | 5.18 ± 0.10 |

| 3c | 5.42 ± 0.11 |

| 3g | 6.17 ± 0.15 |

| 3d | 6.76 ± 0.20 |

| 3a | 9.59 ± 0.14 |

| 3n | 10.01 ± 0.42 |

| Acarbose (Standard) | 873.34 ± 1.67 |

Cholinesterase Inhibition (AChE, BChE)

There is no available scientific literature detailing the inhibitory effects of this compound or its derivatives on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Applications in Materials Science and Sensor Technologies

Development of Chemosensors

The design of chemosensors for the selective detection of anions is a significant area of research due to the important roles anions play in biological and environmental systems. While the direct application of 2-Nitrocinnamaldehyde (B74183) as a primary chemosensor for anions like fluoride (B91410) and cyanide is not extensively documented in publicly available research, the principles of colorimetric sensing provide a framework for how such a molecule could be theoretically adapted for these purposes.

Chemosensors for anion detection often rely on specific interactions between the sensor molecule and the target anion. These interactions can include hydrogen bonding, electrostatic interactions, or nucleophilic addition reactions. For a molecule like this compound to function as an anion sensor, it would typically be modified to include a recognition site that can selectively bind with the target anion.

For instance, to detect fluoride (F⁻), a common strategy involves incorporating a Lewis acidic group, such as a borane (B79455) or silane, into the sensor molecule. The highly electronegative fluoride ion can then interact with this Lewis acid, triggering a detectable signal. Similarly, for cyanide (CN⁻) detection, sensors are often designed to undergo a nucleophilic addition reaction with the cyanide ion at an electron-deficient center.

Colorimetric sensors provide a visual and often rapid method for detecting the presence of a specific analyte through a change in color. This color change is a result of an alteration in the electronic properties of the sensor molecule upon interaction with the analyte.

The sensing mechanism typically involves a change in the intramolecular charge transfer (ICT) characteristics of the sensor molecule. In a typical donor-π-acceptor (D-π-A) chromophore, the interaction with an anion can either enhance or inhibit the ICT, leading to a shift in the absorption spectrum and a corresponding color change. The nitro group in this compound is a strong electron-withdrawing group, making the aromatic ring electron-deficient. This inherent electronic property could be harnessed in the design of colorimetric sensors.

Table 1: General Principles of Colorimetric Anion Sensing

| Analyte | Potential Interaction Mechanism | Expected Spectroscopic Change |

| Fluoride (F⁻) | Interaction with a Lewis acidic site (e.g., borane) | Shift in absorption spectrum due to altered electronic state |

| Cyanide (CN⁻) | Nucleophilic addition to an electrophilic center (e.g., aldehyde) | Change in conjugation and absorption spectrum |

Polymer Chemistry Applications

The field of conducting polymers has seen significant advancements, with materials being developed for a wide range of electronic applications. This compound has been utilized as a comonomer in the synthesis of conducting copolymers, most notably with pyrrole (B145914), to create materials with tailored properties for use in electronic devices.

The copolymer poly(pyrrole-co-2-nitrocinnamaldehyde) (PPNC) has been synthesized through the condensation of pyrrole and this compound. univ-mascara.dzworldscientific.com The synthesis can be carried out using various methods, including chemical oxidation polymerization. One reported method involves the use of an acid-exchanged montmorillonite (B579905) clay, Maghnite-H+, as an efficient catalyst in a chloroform (B151607) solvent. univ-mascara.dz

The properties of the resulting copolymer can be tuned by varying the synthesis parameters such as the solvent, reaction time, and temperature. researchgate.net These parameters have a significant effect on the morphological and optoelectronic properties of the final thin films. researchgate.net For instance, studies have shown that optimal opto-electric properties can be achieved by using either acetone (B3395972) with a long reaction time or chloroform with a short reaction time under ambient pressure and temperature conditions. researchgate.net

The incorporation of the this compound moiety into the polypyrrole backbone is expected to influence the polymer's electronic properties, solubility, and processability. The presence of the nitro group can enhance the electron-accepting character of the polymer, which is a desirable feature for certain electronic applications.

Table 2: Synthesis Parameters for Poly(pyrrole-co-2-nitrocinnamaldehyde)

| Parameter | Variation | Effect on Copolymer Properties |

| Solvent | Acetone, Chloroform | Influences morphological and optoelectronic properties |

| Reaction Time | Short vs. Long | Affects the degree of polymerization and final properties |

| Temperature | Ambient | A key factor in controlling the reaction rate and polymer structure |

Conducting polymers are of great interest for applications in organic solar cells and other electronic devices due to their potential for low-cost fabrication, flexibility, and tunable properties. Polypyrrole, a well-known conducting polymer, has been explored for various roles in these devices, including as a hole-transporting layer in solar cells. researchgate.net

The copolymer poly(pyrrole-co-2-nitrocinnamaldehyde) has been specifically investigated as a new material for solar cell applications. univ-mascara.dzgrafiati.com The introduction of the this compound unit is intended to modify the optoelectronic properties of the polypyrrole, such as its light absorption and charge transport characteristics, to enhance the performance of solar cell devices. worldscientific.com The mastery of the optoelectronic properties of such conjugated copolymers by substituting their radicals is a promising avenue for increasing light absorption and charge carrier transport in the active layer of organic devices. worldscientific.com

The tunable morphological and optoelectrical properties of PPNC thin films, achieved by adjusting synthesis parameters, are crucial for optimizing their performance in electronic devices. researchgate.net The ability to control these properties allows for the fabrication of materials with characteristics tailored to specific device architectures and functionalities. The development of such novel copolymers opens up new possibilities for the design of next-generation organic electronic devices.

Spectroscopic and Computational Characterization of 2 Nitrocinnamaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2-nitrocinnamaldehyde (B74183), both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms. The trans-configuration of the alkene protons is confirmed by a large coupling constant (J), typically around 16 Hz. rsc.org The aldehydic proton is observed as a doublet in the downfield region of the spectrum. The protons on the aromatic ring exhibit complex splitting patterns due to their distinct electronic environments, influenced by the electron-withdrawing nitro group and the cinnamoyl moiety.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic-H | ~9.7 | d | ~7.5 |

| Vinylic-H (α to C=O) | ~6.8 | dd | ~16.0, ~7.5 |

| Vinylic-H (β to C=O) | ~7.8 | d | ~16.0 |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in this compound. The carbonyl carbon of the aldehyde is characteristically found at the most downfield position, typically above 190 ppm. The carbons of the nitro-substituted aromatic ring and the alkene carbons would appear in the range of approximately 120-150 ppm.

Mass Spectrometry (MS, ToF-HRMS)

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), particularly Time-of-Flight (ToF) analyzers, offers highly accurate mass measurements, enabling the determination of the molecular formula.

For this compound (C₉H₇NO₃), the monoisotopic mass is 177.042593 Da. chemspider.comuni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecular ion. The fragmentation pattern provides structural information. Key fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29, loss of CHO). For aromatic compounds, the molecular ion peak is typically prominent. uni.lu The fragmentation of this compound would also likely involve the nitro group, potentially showing losses of NO (M-30) and NO₂ (M-46).

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 178.04987 |

| [M+Na]⁺ | 200.03181 |

| [M+K]⁺ | 216.00575 |

Data sourced from PubChem CID 5367122. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks include the strong stretching vibration of the carbonyl group (C=O) of the conjugated aldehyde. Due to conjugation with the double bond and the aromatic ring, this peak appears at a lower wavenumber than that of a simple aliphatic aldehyde. cymitquimica.com Another key feature is the set of strong absorption bands corresponding to the nitro group (NO₂), specifically the asymmetric and symmetric stretching vibrations. The trans-disubstituted alkene gives rise to a characteristic C-H out-of-plane bending vibration.

Table 3: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| Aldehydic C-H Stretch | ~2850, ~2750 | Medium, often two bands |

| Carbonyl (C=O) Stretch | ~1700 - 1680 | Strong |

| Alkene (C=C) Stretch | ~1625 | Medium |

| Aromatic (C=C) Stretch | ~1600, ~1470 | Medium |

| Nitro (NO₂) Asymmetric Stretch | ~1520 | Strong |

| Nitro (NO₂) Symmetric Stretch | ~1350 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from its extended conjugated system, which includes the phenyl ring, the alkene double bond, and the carbonyl group.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not publicly available in crystallographic databases, a 2016 study reported the synthesis and X-ray crystal structures of zinc complexes derived from a Schiff base ligand, which was formed by the condensation reaction of diethylenetriamine (B155796) and (E)-3-(2-nitrophenyl)acrylaldehyde (this compound). The determination of the crystal structure of this complex confirms the connectivity and stereochemistry of the original this compound unit. A full crystallographic analysis of the parent compound would be required to detail its specific crystal packing, space group, and unit cell dimensions.

Computational Chemistry and Modeling

Computational chemistry provides theoretical insights that complement experimental data, allowing for the prediction of molecular properties and the interpretation of spectroscopic results.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. arxiv.org For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), can be employed to predict a variety of properties. qu.edu.qa

Geometry Optimization : DFT can be used to calculate the lowest-energy conformation of the molecule, providing theoretical values for bond lengths and angles. These calculations can confirm the planarity of the conjugated system and the trans configuration of the alkene. researchgate.net

Vibrational Frequencies : The calculation of vibrational frequencies using DFT allows for the theoretical prediction of the IR spectrum. mdpi.com The calculated frequencies can be compared with experimental IR data to aid in the assignment of specific absorption bands to their corresponding vibrational modes.

Electronic Spectra : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. qu.edu.qamdpi.com These theoretical spectra are invaluable for assigning the observed experimental absorption bands to specific electronic transitions, such as n→π* and π→π* transitions. qu.edu.qa

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. While specific TD-DFT studies on this compound are not extensively documented in publicly available literature, the electronic transitions can be inferred from studies on structurally related aromatic aldehydes and nitro-substituted compounds.